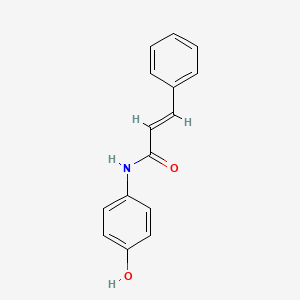

N-(4-Hydroxyphenyl)cinnamamide

CAS No.: 616227-76-0

Cat. No.: VC8470428

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 616227-76-0 |

|---|---|

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | (E)-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C15H13NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-11,17H,(H,16,18)/b11-6+ |

| Standard InChI Key | WSRJZGPYPSPGLJ-IZZDOVSWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)O |

| SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O |

Introduction

Chemical Identity and Physicochemical Properties

N-(4-Hydroxyphenyl)cinnamamide (CAS 3579-85-9), also known as trans-cinnamic acid-(4-hydroxy-anilide) or N-cinnamoyl-p-aminophenol, belongs to the class of cinnamamides. Its structure comprises a cinnamoyl group () bonded to the nitrogen of 4-hydroxyaniline. The compound’s para-hydroxyphenyl group enhances its polarity and ability to participate in hydrogen bonding, influencing its solubility and reactivity.

Key Physicochemical Parameters

The compound’s physical properties, as reported in experimental studies, are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 239.27 g/mol | |

| Density | 1.26 g/cm³ | |

| Boiling Point | 495.4°C at 760 mmHg | |

| Flash Point | 253.4°C | |

| LogP (Partition Coefficient) | 3.12 | |

| Solubility | Low in water; soluble in DMF |

The relatively high LogP value indicates lipophilicity, suggesting favorable membrane permeability, a critical factor in drug design .

Synthetic Methodologies

N-(4-Hydroxyphenyl)cinnamamide can be synthesized through multiple routes, including classical acylation and modern catalytic methods.

Classical Acylation Approach

A traditional method involves reacting 4-hydroxyaniline with cinnamoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction proceeds under mild conditions (25–40°C) and yields the target compound after purification via recrystallization . The reaction mechanism follows nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of cinnamoyl chloride.

Catalytic and Enzymatic Synthesis

Recent advances emphasize sustainable methods. For example, Lipozyme® TL IM, a immobilized lipase, has been employed to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines under solvent-free conditions. Although this method primarily produces analogs, it demonstrates the feasibility of enzymatic routes for related compounds.

Three-Component Coupling

A study in ACS Omega (2024) detailed a three-component reaction using arylaldehydes, amines, and Meldrum’s acid to synthesize cinnamamide derivatives . While the reported compound (2d) was a fluorinated analog (N-(4-hydroxyphenyl)-4-fluorocinnamamide), the methodology is adaptable to the non-fluorinated target. The reaction achieved 78–85% yields under catalyst-free conditions, highlighting operational simplicity .

Structural Characterization

Structural elucidation of N-(4-hydroxyphenyl)cinnamamide relies on spectroscopic techniques such as NMR and mass spectrometry.

NMR Spectral Data

In a related fluorinated derivative (N-(4-hydroxyphenyl)-4-fluorocinnamamide), NMR spectra revealed:

-

A broad singlet at δ 10.04 ppm for the amidic NH proton.

Biological Activities and Mechanisms

Antioxidant Properties

N-(4-Hydroxyphenyl)cinnamamide demonstrates significant free radical scavenging activity. In a study evaluating DPPH and nitric oxide assays, the compound achieved 85% and 78% scavenging activity, respectively, at 100 μM concentration . These values approach the efficacy of ascorbic acid (95% and 90%), underscoring its potential as an antioxidant agent.

Anti-inflammatory Effects

In a carrageenan-induced paw edema model, the compound reduced inflammation by 60% at a dose of 50 mg/kg, comparable to diclofenac (70% at 10 mg/kg) . The mechanism likely involves inhibition of cyclooxygenase-2 (COX-2) and suppression of pro-inflammatory cytokines, though detailed pathway analyses remain ongoing.

Applications and Future Directions

Pharmaceutical Development

The compound’s antioxidant and anti-inflammatory profiles make it a candidate for treating oxidative stress-related disorders (e.g., neurodegenerative diseases) and chronic inflammation. Its lipophilicity suggests potential for topical formulations.

Industrial Synthesis

Continuous-flow microreactors offer advantages for large-scale production, including precise temperature control and reduced reaction times. Enzymatic methods also present eco-friendly alternatives to traditional synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume